n-(4-(3-Hydroxybutyl)phenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[4-(3-hydroxybutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
CANFUZBXSGHBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 4 3 Hydroxybutyl Phenyl Acetamide and Its Analogues
Retrosynthetic Analysis of the N-(4-(3-Hydroxybutyl)phenyl)acetamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic intermediates.
For this compound, two primary disconnection points offer logical synthetic pathways:
Amide (C-N) Bond Disconnection: This is the most straightforward approach. Cleavage of the amide bond between the acetyl group and the aniline (B41778) nitrogen atom leads to two precursor molecules: 4-(3-hydroxybutyl)aniline and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This strategy isolates the synthesis of the functionalized aniline as the main challenge.
Phenyl (C-C) Bond Disconnection: A more complex but versatile approach involves disconnecting the C-C bond between the phenyl ring and the hydroxybutyl side chain. This leads to a protected aniline derivative, such as N-phenylacetamide (acetanilide) , and a four-carbon electrophilic synthon. This route is particularly useful for building analogues and requires methods like Friedel-Crafts acylation or cross-coupling reactions to form the C-C bond. organic-chemistry.org
The 3-hydroxybutyl group contains a stereocenter at the carbon atom bearing the hydroxyl group. A comprehensive synthetic strategy must therefore address the formation of this chiral center.
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources. Potential chiral synthons for the hydroxybutyl moiety include (R)- or (S)-3-hydroxybutanoic acid and their corresponding esters. researchgate.net These compounds can be chemically converted to the required side chain, preserving the stereochemical integrity. For instance, reduction of a chiral 3-hydroxybutanoate ester can yield the desired chiral 1,3-butanediol, a precursor to the side chain. nih.gov
Asymmetric Synthesis: An alternative approach is to create the chiral center during the synthesis using an asymmetric reaction. A common method involves the asymmetric reduction of a ketone precursor, such as N-(4-(3-oxobutyl)phenyl)acetamide. Using chiral reducing agents or catalysts can selectively produce one enantiomer of the desired alcohol. eurekalert.org Biocatalytic reductions using enzymes or whole microbial cells are also powerful methods for achieving high enantioselectivity in such transformations. nih.gov
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several forward synthetic routes can be devised, employing both classical and modern organic chemistry reactions.
The final step in a synthesis based on the C-N disconnection is the acylation of 4-(3-hydroxybutyl)aniline. This is a robust and high-yielding transformation. ijirset.com The nucleophilic amino group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent. studylib.net This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. While direct amidation by heating a carboxylic acid and an amine is possible, it often requires harsh conditions. researchgate.netcatalyticamidation.info The use of more reactive acylating agents is common for laboratory-scale synthesis. nih.gov
| Reagent | Base | Solvent | General Characteristics |
| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | High yielding, common laboratory procedure. The base scavenges the acetic acid byproduct. |
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly reactive, reaction is often rapid and exothermic. The base neutralizes the HCl byproduct. |
| Acetic Acid | None (high temp) or Catalyst (e.g., Boronic Acids) | Toluene (with water removal), or neat | Requires higher temperatures or a catalyst to drive the dehydration reaction. Considered a "greener" approach. catalyticamidation.info |
This table provides an interactive overview of common amidation conditions.
Synthesizing the target molecule from simpler aromatic precursors involves the strategic introduction of the four-carbon side chain onto the phenyl ring. A common and effective method is the Friedel-Crafts acylation. sigmaaldrich.comyoutube.com
This electrophilic aromatic substitution reaction can be used to introduce an acyl group onto an activated benzene (B151609) ring. organic-chemistry.org For this synthesis, a plausible route begins with acetanilide (B955) (N-phenylacetamide).
Friedel-Crafts Acylation: Acetanilide is reacted with an acylating agent like crotonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetylamino group is an ortho-, para-director, leading to the formation of N-(4-(but-2-enoyl)phenyl)acetamide. nih.gov
Reduction: The resulting α,β-unsaturated ketone can then be reduced. A two-step reduction is often necessary to achieve the desired 3-hydroxybutyl structure.
First, a selective reduction of the ketone to a secondary alcohol is performed using a hydride reagent like sodium borohydride (B1222165) (NaBH₄).
Second, the carbon-carbon double bond is reduced via catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst). This sequence yields the final this compound product. youtube.com
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is primarily used to synthesize amines from carbonyl compounds. libretexts.org It involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org While this reaction does not directly form the carbon-carbon bond required to attach the hydroxybutyl side chain to the phenyl ring in the target compound, it is a key strategy for synthesizing structural analogues.
For instance, an analogue such as N-(4-((3-hydroxybutyl)amino)phenyl)acetamide could be synthesized via reductive amination. In this hypothetical pathway, N-(4-aminophenyl)acetamide would be reacted with the ketone 4-hydroxybutan-2-one in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This one-pot procedure is a highly efficient tool in medicinal chemistry for generating libraries of substituted aniline derivatives. rsc.org
Introduction of the 3-Hydroxybutyl Side Chain: Chemical Transformations
Alkylation and Carbonyl Reduction Sequences
A classical and versatile approach to this compound involves a two-step sequence of alkylation followed by carbonyl reduction. This method typically begins with a readily available starting material, such as N-(4-acetylphenyl)acetamide, and builds the carbon skeleton of the side chain before introducing the hydroxyl functionality.
One plausible pathway commences with the alkylation of the enolate of N-(4-acetylphenyl)acetamide. Treatment of N-(4-acetylphenyl)acetamide with a suitable base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This nucleophilic species can then react with an ethylating agent, for instance, ethyl iodide, to form N-(4-(3-oxobutyl)phenyl)acetamide. The subsequent step involves the selective reduction of the ketone functionality to the desired secondary alcohol. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a common and effective choice due to its mildness and selectivity for ketones over the amide group.
Table 1: Illustrative Reaction Parameters for Alkylation and Carbonyl Reduction
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Product |
| Alkylation | N-(4-acetylphenyl)acetamide, Ethyl iodide | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | N-(4-(3-oxobutyl)phenyl)acetamide |
| Reduction | N-(4-(3-oxobutyl)phenyl)acetamide | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | This compound |
This sequential approach offers good control over the construction of the carbon framework and is amenable to a wide range of substrates for the synthesis of various analogues. The yields for each step are generally moderate to high, making this a practical route for laboratory-scale synthesis.
Multi-component Reaction Applications
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical alternative to traditional stepwise syntheses. While a direct one-pot synthesis of this compound via a known MCR is not prominently reported, a hypothetical strategy can be envisioned based on established MCRs like the Ugi or Passerini reactions.
For instance, a convergent approach could be designed where a key intermediate is first synthesized and then elaborated. A plausible MCR could involve the reaction of 4-aminobenzaldehyde, acetic acid, an isocyanide, and a suitable fourth component that could be later converted to the hydroxybutyl group. However, a more direct, albeit hypothetical, Ugi-type reaction for an analogue could involve 4-formylphenyl acetate, an amine, an isocyanide, and a carboxylic acid bearing a precursor to the hydroxybutyl group. The complexity and functional group tolerance of MCRs make them an attractive area for future research in the synthesis of this compound and its derivatives.
Catalytic Methodologies for Bond Formation
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Transition metal-catalyzed cross-coupling reactions and organocatalysis are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be strategically applied to the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Negishi reactions, provide powerful methods for the formation of the crucial carbon-carbon bond between the phenyl ring and the butyl side chain. A convergent strategy could involve the coupling of a pre-functionalized aromatic core with a suitable four-carbon building block.
For example, a Suzuki coupling reaction could be employed to couple N-(4-bromophenyl)acetamide with a boronic acid or ester derivative of 3-hydroxybutane. The palladium catalyst, in the presence of a suitable ligand and base, would facilitate the formation of the desired C-C bond.
Table 2: Representative Conditions for a Suzuki Cross-Coupling Approach
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |
| N-(4-bromophenyl)acetamide | (3-hydroxybutyl)boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water |
This approach is highly modular, allowing for the synthesis of a wide array of analogues by simply varying the coupling partners. The challenge often lies in the synthesis of the required organoboron or other organometallic reagents.
Organocatalysis in Hydroxybutyl Chain Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the construction of the hydroxybutyl chain, an organocatalytic aldol (B89426) reaction represents a highly attractive strategy. nih.gov This approach could start with N-(4-acetylphenyl)acetamide and involve its reaction with acetaldehyde (B116499) in the presence of a chiral organocatalyst, such as a proline derivative. nih.gov
The organocatalyst would facilitate the enantioselective addition of the enolate of N-(4-acetylphenyl)acetamide to acetaldehyde, directly forming a β-hydroxy ketone intermediate. Subsequent reduction of the newly formed ketone would yield the target molecule. This method has the significant advantage of potentially establishing the chiral center at the C3 position of the hydroxybutyl group in a controlled manner, which will be discussed in more detail in the enantioselective synthesis section. nih.gov
Enantioselective Synthesis of this compound
The 3-hydroxybutyl group of this compound contains a stereogenic center at the C3 position, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic routes a critical endeavor.
Asymmetric Catalysis for Chiral Center Induction at C3 of Hydroxybutyl Group
The most direct and efficient method for introducing the chiral center at the C3 position is through the asymmetric reduction of the precursor ketone, N-(4-(3-oxobutyl)phenyl)acetamide. This transformation can be achieved with high enantioselectivity using chiral catalysts. Two of the most prominent and reliable methods for this purpose are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. nucleos.comwikipedia.orgorganic-chemistry.org
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the delivery of the hydride to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This method is known for its high enantioselectivity and predictable stereochemical outcome. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, in the presence of hydrogen gas. nucleos.com These catalysts are highly efficient and can achieve excellent enantioselectivities for the reduction of a wide range of ketones, including aryl ketones. nucleos.com The reaction is often carried out under mild conditions and is known for its high turnover numbers, making it suitable for large-scale synthesis. nucleos.com
Table 3: Comparison of Catalysts for Asymmetric Reduction of N-(4-(3-oxobutyl)phenyl)acetamide
| Method | Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |
| CBS Reduction | (S)- or (R)-Me-CBS-oxazaborolidine | Borane (BH₃) | >95% |
| Noyori Hydrogenation | Ru(II)-BINAP-diamine complex | Hydrogen (H₂) | >98% |
Both the CBS reduction and Noyori asymmetric hydrogenation represent state-of-the-art methods for the enantioselective synthesis of chiral alcohols and are highly applicable to the production of enantiomerically pure this compound. The choice between these methods may depend on factors such as substrate compatibility, catalyst availability, and scalability requirements.
Chiral Pool Approaches Utilizing Pre-existing Stereocenters
Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. This methodology leverages the pre-existing stereocenters of these natural compounds to introduce chirality into the target molecule, thereby avoiding the need for asymmetric synthesis from prochiral precursors. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
While a direct and specific chiral pool synthesis for this compound is not extensively documented in publicly available literature, the principles of this strategy can be illustrated through the synthesis of structurally related chiral molecules, such as certain lactones and other derivatives containing stereogenic centers. For instance, chiral lactones with multiple contiguous stereocenters have been synthesized from chiral precursors derived from natural sources. This often involves a series of well-established reactions, such as Evans' aldol reactions, to create new stereocenters with high diastereoselectivity, guided by the initial chirality of the starting material.
A hypothetical chiral pool approach to this compound could commence with a chiral building block that already contains the required stereocenter or a precursor that can be readily converted to it. For example, a suitable starting material could be a derivative of (R)- or (S)-3-hydroxybutanoic acid, which are accessible from the chiral pool. The synthetic sequence would then involve the elaboration of this chiral starting material to introduce the 4-acetamidophenyl group.
Table 1: Examples of Chiral Precursors and Potential Synthetic Transformations
| Chiral Precursor | Key Transformation(s) | Relevance to Target Synthesis |
| (R)- or (S)-3-Hydroxybutanoic acid esters | Friedel-Crafts acylation with a protected aniline derivative, followed by reduction and deprotection. | Direct incorporation of the chiral hydroxybutyl moiety. |
| Chiral γ-lactones | Ring-opening with a suitable arylorganometallic reagent derived from a protected 4-bromoaniline. | Establishes the carbon skeleton with the desired stereochemistry. |
| Derivatives of chiral amino acids (e.g., Threonine) | Multi-step conversion involving manipulation of the carboxylic acid and amino group to form the hydroxybutyl side chain. | Utilizes a readily available and highly enantiopure starting material. |
The success of a chiral pool synthesis is contingent on the availability of the appropriate chiral starting material and the efficiency of the subsequent chemical transformations to assemble the target molecule without compromising the stereochemical integrity of the chiral center.
Enzymatic Biocatalysis in Stereoselective Transformations
Enzymatic biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of this compound, the key stereoselective step is the reduction of the prochiral ketone precursor, N-(4-(3-oxobutyl)phenyl)acetamide. This transformation can be efficiently and enantioselectively achieved using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). tudelft.nl
ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com In the reductive direction, they facilitate the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone, generating a chiral secondary alcohol. mdpi.com The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit distinct stereopreferences, often following Prelog's or anti-Prelog's rule.
A variety of microorganisms are known to produce ADHs with high enantioselectivity. For instance, ADHs from organisms such as Lactobacillus kefir, Rhodococcus species, and Geotrichum candidum have been successfully employed in the asymmetric reduction of a wide range of ketones to produce chiral alcohols with high enantiomeric excess (ee). nih.govnih.gov
Table 2: Selected Alcohol Dehydrogenases and their Application in Asymmetric Ketone Reduction
| Enzyme Source | Stereoselectivity | Cofactor | Potential Application for N-(4-(3-oxobutyl)phenyl)acetamide Reduction |
| Lactobacillus kefir ADH (LkADH) | Typically (R)-selective (anti-Prelog) | NADPH | Synthesis of (R)-N-(4-(3-Hydroxybutyl)phenyl)acetamide |
| Rhodococcus ruber ADH (ADH-A) | Typically (S)-selective (Prelog) | NAD(P)H | Synthesis of (S)-N-(4-(3-Hydroxybutyl)phenyl)acetamide |
| Engineered Ketoreductases (e.g., from Codexis) | Can be engineered for either (R) or (S) selectivity | NAD(P)H | Tailored synthesis of a specific enantiomer with very high ee. |
The practical application of ADHs in synthesis often involves whole-cell biocatalysis or the use of isolated enzymes. Whole-cell systems have the advantage of in-situ cofactor regeneration, which is crucial for the economic viability of the process. The cofactor regeneration is typically coupled to the oxidation of a co-substrate, such as isopropanol (B130326) or glucose. The use of isolated enzymes, on the other hand, can offer higher purity and easier downstream processing.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.
Solvent-Free and Alternative Solvent Systems (e.g., Ionic Liquids, Supercritical Fluids, Water)
Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts for chemical reactions. acs.org Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to conventional organic solvents. acs.org In the context of amide synthesis, Brønsted acidic ionic liquids have been shown to efficiently catalyze the direct amidation of carboxylic acids and amines. acs.org This approach could be adapted for the final step in the synthesis of this compound, potentially from 4-(3-hydroxybutyl)aniline and acetic acid or a derivative.
Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO₂), possess properties of both liquids and gases, making them versatile solvents for chemical reactions. acs.org scCO₂ is non-toxic, non-flammable, and readily available. acs.org It has been explored as a medium for various chemical transformations in the pharmaceutical industry, including synthesis and purification. supercriticalfluid.netfuturechemtech.comnih.gov The use of scCO₂ could be beneficial in the synthesis of this compound, particularly in steps such as hydrogenation or amidation, facilitating product separation and solvent removal.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While the solubility of many organic compounds in water is limited, the use of water as a solvent for organic reactions is a key goal of green chemistry. Ultrasound-assisted synthesis in water has been shown to be effective for various reactions, including the synthesis of heterocycles. nih.gov
Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted, Ultrasound)
The use of alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions by directly heating the reaction mixture through dielectric heating. This often leads to shorter reaction times, higher yields, and improved product purity. Microwave-assisted synthesis has been successfully applied to the synthesis of various amides and N-heterocycles. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. ijariie.com This technique has been employed for the synthesis of amides under mild conditions. ijariie.com Ultrasound has also been used to accelerate amide coupling reactions, which could be relevant for the final step of the synthesis of the target molecule. thieme-connect.comthieme-connect.com
Atom Economy Maximization and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are inherently greener as they generate less waste. rsc.orgjocpr.com
For the synthesis of this compound, maximizing atom economy would involve choosing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. For example, addition reactions and rearrangements are highly atom-economical, while substitution and elimination reactions are less so. wikipedia.org The choice of reagents is also critical; for instance, using catalytic methods instead of stoichiometric reagents can significantly improve atom economy.
Table 3: Comparison of Atom Economy for Different Amidation Methods
| Amidation Method | Reactants | Byproducts | Atom Economy |
| Acyl Chloride Method | 4-(3-hydroxybutyl)aniline + Acetyl chloride | HCl | Lower |
| Carboxylic Acid + Coupling Agent | 4-(3-hydroxybutyl)aniline + Acetic acid + Coupling agent (e.g., DCC) | Urea byproduct, water | Lower |
| Direct Catalytic Amidation | 4-(3-hydroxybutyl)aniline + Acetic acid | Water | Higher |
Waste minimization strategies also include the use of recyclable catalysts, minimizing the use of protecting groups, and developing one-pot synthesis protocols to reduce the number of separation and purification steps.
Biocatalytic Approaches for Sustainable Production
As discussed in section 2.3.3, biocatalysis offers a green and sustainable approach to the synthesis of this compound. The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and minimizes the formation of byproducts. nih.gov Enzymes are biodegradable and are derived from renewable resources. Furthermore, the high selectivity of enzymes often eliminates the need for protecting groups, simplifying the synthetic route and reducing waste. The immobilization of enzymes can also allow for their reuse, further enhancing the sustainability of the process.
Comparative Analysis of Synthetic Efficiencies and Scalability
Route 1: Friedel-Crafts Acylation of Acetanilide Followed by Reduction
This strategy leverages the readily available starting material, acetanilide. The key steps involve the introduction of a four-carbon chain onto the phenyl ring via Friedel-Crafts acylation, followed by selective reduction of the resulting ketone and potentially a carbon-carbon double bond.
One viable approach within this route is the acylation of acetanilide with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield N-(4-crotonoylphenyl)acetamide. This intermediate would then require a two-step reduction: first, the selective hydrogenation of the carbon-carbon double bond, followed by the reduction of the ketone to the secondary alcohol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the reduction of the double bond. The subsequent reduction of the ketone to the hydroxyl group can be achieved using reducing agents like sodium borohydride (NaBH₄).
Scalability: Friedel-Crafts acylations are widely used in industrial processes. However, the large quantities of Lewis acids required and the exothermic nature of the reaction can pose challenges on a large scale. The need for multiple reduction steps adds to the complexity and cost of the process, potentially lowering its scalability.
Route 2: Synthesis of 4-(3-Hydroxybutyl)aniline Followed by Acetylation
This alternative strategy focuses on first constructing the substituted aniline intermediate, 4-(3-hydroxybutyl)aniline, which is then acetylated to the final product. The synthesis of this key intermediate is the most critical and challenging aspect of this route.
A potential pathway to 4-(3-hydroxybutyl)aniline could involve the Friedel-Crafts acylation of nitrobenzene (B124822) with a suitable four-carbon acylating agent, followed by reduction of both the nitro group and the keto group. For instance, acylation with butyryl chloride would yield 4-butyrylnitrobenzene. Subsequent reduction of the nitro group to an amine and the ketone to a hydroxyl group would produce the desired aniline derivative. The reduction of the nitro group is commonly achieved through catalytic hydrogenation or by using reducing agents like iron in acidic media. The ketone can then be reduced using agents like NaBH₄.
Once 4-(3-hydroxybutyl)aniline is obtained, its acetylation is a straightforward and typically high-yielding reaction. This is often accomplished using acetic anhydride or acetyl chloride. The acetylation of anilines is a well-established and highly efficient industrial process.
Scalability: The scalability of this route is contingent on the scalability of the synthesis of the substituted aniline. If an efficient and scalable method for producing 4-(3-hydroxybutyl)aniline can be developed, the final acetylation step is highly amenable to large-scale production. Reductive amination, a powerful tool for amine synthesis, could also be explored for the synthesis of the aniline intermediate, potentially offering a more direct and scalable approach.
Comparative Data of Key Reaction Steps:
To provide a more quantitative comparison, the following table summarizes typical yields for the key transformations involved in these synthetic strategies, based on analogous reactions reported in the literature. It is important to note that these are representative yields and can vary based on specific reaction conditions and substrates.
| Reaction Step | Reagents/Catalyst | Typical Yield (%) | Scalability Considerations |
| Route 1: Friedel-Crafts Acylation of Acetanilide | |||
| Friedel-Crafts Acylation | Acetanilide, Crotonyl Chloride, AlCl₃ | 70-90 | Stoichiometric Lewis acid, exothermic |
| C=C Hydrogenation | H₂, Pd/C | >95 | Standard industrial process |
| Ketone Reduction | NaBH₄ | 85-95 | Generally scalable, requires careful control |
| Route 2: Synthesis via 4-(3-Hydroxybutyl)aniline | |||
| Friedel-Crafts Acylation | Nitrobenzene, Butyryl Chloride, AlCl₃ | 70-85 | Stoichiometric Lewis acid, exothermic |
| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | >90 | Well-established industrial methods |
| Ketone Reduction | NaBH₄ | 85-95 | Generally scalable |
| N-Acetylation | 4-(3-Hydroxybutyl)aniline, Acetic Anhydride | >95 | Highly efficient and scalable process |
Table 1: Comparative Analysis of Synthetic Steps
| Reaction Step | Reagents/Catalyst | Typical Yield (%) | Scalability Considerations |
|---|---|---|---|
| Route 1: Friedel-Crafts Acylation of Acetanilide | |||
| Friedel-Crafts Acylation | Acetanilide, Crotonyl Chloride, AlCl₃ | 70-90 | Stoichiometric Lewis acid, exothermic |
| C=C Hydrogenation | H₂, Pd/C | >95 | Standard industrial process |
| Ketone Reduction | NaBH₄ | 85-95 | Generally scalable, requires careful control |
| Route 2: Synthesis via 4-(3-Hydroxybutyl)aniline | |||
| Friedel-Crafts Acylation | Nitrobenzene, Butyryl Chloride, AlCl₃ | 70-85 | Stoichiometric Lewis acid, exothermic |
| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | >90 | Well-established industrial methods |
| Ketone Reduction | NaBH₄ | 85-95 | Generally scalable |
| N-Acetylation | 4-(3-Hydroxybutyl)aniline, Acetic Anhydride | >95 | Highly efficient and scalable process |
Advanced Structural and Conformational Analysis of N 4 3 Hydroxybutyl Phenyl Acetamide
Spectroscopic Methodologies for Elucidating Molecular Architecture and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For N-(4-(3-Hydroxybutyl)phenyl)acetamide, both ¹H and ¹³C NMR would provide definitive confirmation of the carbon skeleton and proton environments. The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecular structure. Based on analyses of similar compounds like phenacetin (B1679774) and other N-phenylacetamides, a set of predicted chemical shifts can be proposed. nih.govthermofisher.com
Predicted ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for this compound in a solvent like CDCl₃ or DMSO-d₆ are tabulated below. The numbering scheme used for assignment is shown in Figure 1.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two to three bonds. Key expected correlations include the coupling between the methyl protons (H1) and the methine proton (H3), and sequential couplings along the butyl chain: H3 with H2, and H2 with H4. It would also confirm the ortho-coupling between the aromatic protons H6/H8 and H7/H9.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹J-coupling). This technique would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H shift at ~3.8 ppm to the ¹³C signal of the hydroxyl-bearing carbon (C3) at ~68.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule. Expected key correlations would include:
The acetyl methyl protons (H12) to the carbonyl carbon (C11) and the amide-bearing aromatic carbon (C10).
The benzylic protons (H4) to the aromatic carbons C5, C6, and C8.
The amide proton (NH) to the carbonyl carbon (C11) and the aromatic carbons C7 and C9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformational preferences and stereochemistry. A NOESY spectrum could reveal spatial proximity between the protons of the butyl chain and the aromatic ring, helping to define the preferred orientation of the side chain relative to the phenylacetamide core.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com It provides detailed information on polymorphism, solvation states, and molecular packing without the need for dissolution. europeanpharmaceuticalreview.comnih.govbruker.com For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be the primary technique. The resulting spectrum would serve as a unique fingerprint for a specific crystalline form. fsu.edu Any differences in chemical shifts compared to the solution state would indicate effects of the crystal lattice, such as specific intermolecular interactions (e.g., hydrogen bonding) and conformational constraints. europeanpharmaceuticalreview.com Furthermore, ssNMR can quantify the components in a mixture, making it invaluable for detecting amorphous content or identifying different polymorphs within a single sample. europeanpharmaceuticalreview.combruker.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.
The key functional groups in this compound—the secondary alcohol, the secondary amide, and the substituted aromatic ring—give rise to distinct and predictable vibrational bands.
A crucial aspect revealed by vibrational spectroscopy is the nature of hydrogen bonding. The presence of both a hydrogen bond donor (O-H from the alcohol and N-H from the amide) and acceptors (C=O from the amide and O-H from the alcohol) allows for both intramolecular and intermolecular hydrogen bonds. These interactions typically cause the stretching frequencies of the involved groups (O-H and N-H) to shift to lower wavenumbers (red-shift) and the bands to become broader and more intense. researchgate.netnih.govnih.gov
Predicted Vibrational Frequencies:
Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation beyond Identity
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound. Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov
For this compound (C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ), electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z 208.13. Collision-induced dissociation (CID) of this ion would lead to a predictable fragmentation pathway, confirming the connectivity of the molecule's subunits. nih.gov
Predicted MS/MS Fragmentation Pathway:
The fragmentation of aromatic compounds with alkyl side chains is well-understood. core.ac.ukwhitman.edu Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of Water: Dehydration of the secondary alcohol is a common and facile process, leading to a significant fragment at m/z 190.12 ([M+H - H₂O]⁺).
Benzylic Cleavage: Cleavage of the C3-C4 bond is favorable, leading to a stable benzylic cation at m/z 148.07, corresponding to the [C₉H₁₀NO]⁺ fragment.
Cleavage adjacent to the hydroxyl group: Fission of the C2-C3 bond would result in a fragment at m/z 162.11.
Acylium Ion Formation: Cleavage of the amide C-N bond can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.02 or, more significantly, the complementary fragment corresponding to the 4-(3-hydroxybutyl)aniline ion at m/z 150.12.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination
This compound possesses a chiral center at the C3 position of the butyl side chain, the carbon atom bearing the hydroxyl group. Consequently, it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral molecules. purechemistry.orgresearchgate.net These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. mtoz-biolabs.com
Enantiomeric Excess (ee): A pure sample of one enantiomer will produce a characteristic CD spectrum and ORD curve. A racemic mixture (50:50 of R and S) will be chiroptically silent. The magnitude of the observed optical rotation or CD signal is directly proportional to the enantiomeric excess of the sample.
Absolute Configuration: Determining the absolute configuration (i.e., assigning R or S) is more complex. wikipedia.org It often involves comparing the experimentally measured CD spectrum with that of a known standard or with spectra predicted by quantum-mechanical calculations. purechemistry.orgresearchgate.net For chiral alcohols, derivatization with a chromophoric auxiliary can induce a predictable CD signal (an exciton-coupled CD spectrum), which can be used to assign the absolute configuration of the stereocenter. jst.go.jp Without experimental data, the specific sign of the Cotton effect for the (R) or (S) enantiomer of this compound cannot be predicted, but CD and ORD remain the definitive techniques for its empirical determination. mtoz-biolabs.com
Despite a comprehensive search for scientific literature and chemical data, specific experimental results for the compound this compound corresponding to the requested analytical techniques—X-ray crystallography, temperature-dependent NMR, and Vibrational Circular Dichroism (VCD)—are not available in published scientific literature. The stringent requirement to focus solely on this specific molecule and to include detailed, data-driven research findings for each subsection of the provided outline cannot be met without the availability of this primary research data.
General principles and methodologies for these analytical techniques are well-established for analogous compounds, such as other N-phenylacetamide derivatives, chiral alcohols, and molecules with rotational barriers. For instance:
X-ray Crystallography: This technique is widely used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For related N-phenylacetamide compounds, studies reveal how intermolecular forces, particularly hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as hydroxyl groups, dictate the crystal packing. researchgate.netresearchgate.net The conformation, such as the twist angle between the phenyl ring and the acetamide (B32628) group, is a key feature characterized in the solid state. researchgate.net
Temperature-Dependent NMR: This method is a powerful tool for studying dynamic processes in molecules, such as the rotation around chemical bonds. montana.edu For amides, the rotation around the carbonyl carbon-nitrogen (C-N) bond is often restricted due to its partial double-bond character. researchgate.netacs.org By analyzing the changes in NMR signal shapes at different temperatures, the energy barrier for this rotation can be calculated, providing insight into the molecule's conformational stability. gustavus.edunih.gov
Vibrational Circular Dichroism (VCD): VCD is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net Since this compound contains a chiral center at the 3-position of the butyl group, VCD would be an ideal method to determine its absolute configuration and study its preferred conformation in a solution. rsc.orgnih.govnih.gov The technique is particularly sensitive to the three-dimensional arrangement of atoms and is not dependent on the presence of a UV-Vis chromophore. nih.gov
Without published studies that have specifically subjected this compound to these analyses, it is not possible to provide the detailed, data-specific article as requested. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.
Computational and Theoretical Investigations of N 4 3 Hydroxybutyl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comwikipedia.org It is particularly popular due to its favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like N-(4-(3-Hydroxybutyl)phenyl)acetamide. nih.gov
A typical DFT study on this molecule would involve selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to model the electron density. From these calculations, a variety of electronic and spectroscopic properties can be predicted.
Key predicted properties would include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. fu-berlin.de
Spectroscopic Properties: DFT can predict spectroscopic data that can be compared with experimental results for structural validation.
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations (e.g., C=O stretch, N-H bend, O-H stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure. fu-berlin.de
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. fu-berlin.de
Below is an illustrative table of the type of data that would be generated from DFT calculations for this compound.
Table 1: Hypothetical DFT-Predicted Properties for this compound (Note: This data is illustrative and not from actual calculations.)
| Property | Predicted Value | Method |
| HOMO Energy | -6.2 eV | B3LYP/6-31G |
| LUMO Energy | -0.8 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-31G |
| Dipole Moment | 3.5 D | B3LYP/6-31G |
| Key IR Frequency (C=O stretch) | 1685 cm⁻¹ | B3LYP/6-31G |
| Key ¹³C NMR Shift (C=O) | 170 ppm | B3LYP/6-31G |
Ab Initio Methods for High-Accuracy Energetic and Structural Parameters
Ab initio—meaning "from first principles"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters. wikipedia.orgdtic.mil These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. numberanalytics.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)). numberanalytics.com
For this compound, these high-accuracy methods would be employed to:
Determine Precise Geometries: Optimize the molecular geometry to find the most stable arrangement of atoms, providing highly accurate bond lengths, bond angles, and dihedral angles.
Calculate Energetic Properties: Obtain precise values for the total electronic energy, heats of formation, and conformational energies. fu-berlin.de This is crucial for accurately comparing the stability of different conformers.
Table 2: Illustrative High-Accuracy Structural Parameters for this compound (Note: This data is illustrative and not from actual calculations.)
| Structural Parameter | Predicted Value (MP2/cc-pVTZ) |
| C=O Bond Length | 1.22 Å |
| N-C (amide) Bond Length | 1.36 Å |
| C-O (hydroxyl) Bond Length | 1.43 Å |
| Aromatic C-N Bond Angle | 128.5° |
Transition State Analysis for Reaction Mechanisms
To understand how this compound might be formed or how it might react, computational chemists perform transition state analysis. nih.gov A transition state is a specific configuration along a reaction coordinate that has the highest potential energy; it represents the energy barrier that must be overcome for a reaction to occur. github.iovaia.com
Using methods like DFT or ab initio calculations, researchers can locate these high-energy transition state structures. nih.govacs.org This analysis would be critical for studying potential metabolic pathways or synthetic routes involving the molecule. The process involves:
Identifying the reactant and product structures.
Searching the potential energy surface for the first-order saddle point connecting them. github.io
Verifying the transition state by ensuring its Hessian matrix has exactly one negative eigenvalue, which corresponds to the vibrational mode of the reaction coordinate. github.io
The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining reaction rates.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the detailed electronic structure of a molecule, molecular modeling and simulation techniques are used to explore its larger-scale conformational landscape and dynamic behavior, particularly in a biological context.
Conformational Search Algorithms and Global Minima Identification
This compound has several rotatable bonds, particularly in the hydroxybutyl side chain, meaning it can exist in many different three-dimensional shapes, or conformations. Identifying the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers is crucial, as the molecule's shape dictates its biological activity.
Conformational search algorithms are used to explore the vast conformational space. chemrxiv.org These can be broadly categorized as:
Systematic Searches: These methods rotate bonds by fixed increments, but their computational cost increases exponentially with the number of rotatable bonds. chemrxiv.org
Stochastic Searches: Methods like Monte Carlo searches randomly alter the torsional angles and save the resulting low-energy structures. nih.govfrontiersin.org
The goal is to generate a comprehensive set of low-energy conformers. researchgate.net The geometry of each of these conformers would then typically be re-optimized using a higher level of theory (like DFT) to determine their relative energies accurately.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Fluctuations
Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound, potentially docked into a target protein's active site, would provide profound insights into its dynamic behavior.
The simulation would proceed as follows:
The system (e.g., the ligand in a box of water, or a ligand-protein complex) is set up.
A force field (a set of parameters describing the potential energy of the system) is assigned.
Newton's equations of motion are solved iteratively for each atom, simulating their movement over a period typically ranging from nanoseconds to microseconds. nih.govacs.org
MD simulations can reveal:
Conformational Fluctuations: How the molecule flexes and changes shape in solution or when bound to a receptor.
Ligand-Target Interactions: The stability and dynamics of key interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and a biological target. nih.govrsc.org This helps in understanding the basis of its binding affinity and specificity. consensus.app
Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a theoretical prediction of the ligand's potency.
Docking Studies for Predictive Binding Modes to Biological Targetsoup.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.com This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest. For this compound, docking studies can be hypothetically performed against various biological targets to understand its potential pharmacological effects.
Given its structural similarity to acetaminophen (B1664979), relevant targets would include enzymes in the cyclooxygenase (COX) pathway, which are key targets for analgesics. The binding of this compound to a target like COX-2 would likely involve a specific set of molecular interactions. The molecule's functional groups are critical for this binding:
Hydrogen Bonds: The hydroxyl (-OH) group on the butyl side chain and the N-H group of the amide linkage can act as hydrogen bond donors. The oxygen atoms of the hydroxyl and amide carbonyl can act as hydrogen bond acceptors. These interactions are crucial for anchoring the ligand within the active site of the target protein.
Hydrophobic Interactions: The phenyl ring and the butyl group provide hydrophobic surfaces that can interact with nonpolar residues in the protein's binding pocket, contributing to the stability of the ligand-protein complex.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.
A hypothetical docking simulation would place the molecule within the enzyme's active site, and a scoring function would estimate the binding energy. A lower binding energy typically indicates a more stable complex and higher affinity. For instance, docking into the active site of a human carbonic anhydrase isoform could reveal key interactions with specific amino acid residues. nih.gov
Table 1: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Amide Group (C=O, N-H) | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Arginine |
| Hydroxyl Group (-OH) | Hydrogen Bonding | Histidine, Aspartate, Glutamate, Serine |
| Butyl Group | Hydrophobic | Isoleucine, Leucine, Valine, Alanine |
Structure-Activity Relationship (SAR) Derivations through In Silico Analysisnih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR analysis uses computational methods to derive these relationships, enabling the design of more potent and selective molecules.
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR models for this compound are publicly available, a hypothetical model could be constructed to predict its activity. This involves calculating various molecular descriptors that quantify the physicochemical properties of the molecule.
Key molecular descriptors for this compound would include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index).
Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., partial charges, dipole moment).
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of hydrophobicity.
Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).
A QSAR model is typically built using a dataset of structurally related compounds with known activities. nih.gov For acetamide (B32628) derivatives, descriptors related to hydrophobicity and electronic properties often play a crucial role in determining their biological effects. kg.ac.rs The model could predict, for example, the anti-inflammatory or analgesic potency of this compound based on the values of its calculated descriptors.
Table 2: Calculated Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Physicochemical | Molecular Weight | 207.26 g/mol |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 |
| Electronic | Polar Surface Area (PSA) | 58.6 Ų |
| Structural | Number of Hydrogen Bond Donors | 2 |
| Structural | Number of Hydrogen Bond Acceptors | 2 |
| Structural | Number of Rotatable Bonds | 5 |
Pharmacophore Modeling based on Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would highlight the key features necessary for its interaction with a specific biological target.
The principal pharmacophoric features of this compound are:
One Aromatic Ring (AR): The phenyl group.
One Hydrogen Bond Donor (HBD): The hydroxyl group and the amide N-H.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide and the hydroxyl oxygen.
One Hydrophobic Group (HY): The butyl side chain.
This pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify other compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. kg.ac.rs
Predictive Metabolism and Degradation Pathway Modeling
Understanding how a compound is metabolized and degraded is crucial for assessing its efficacy and safety, as well as its environmental impact.
Cytochrome P450 (CYP) Substrate Specificity Predictionoptibrium.com
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including drugs. nih.govmdpi.com Predicting which CYP isoforms are likely to metabolize a compound is a key component of drug development. This compound is structurally related to acetaminophen, whose metabolism is well-characterized.
Acetaminophen is primarily metabolized by several CYP isoforms, including CYP2E1, CYP1A2, CYP3A4, CYP2D6, and CYP2A6. nih.govsmpdb.ca By extension, this compound is also predicted to be a substrate for these enzymes. Computational models can predict the site of metabolism (SOM) on the molecule. Potential metabolic reactions for this compound include:
Oxidation of the butyl side chain: The hydroxyl group could be further oxidized.
Hydroxylation of the aromatic ring: Additional hydroxyl groups could be added to the phenyl ring.
N-deacetylation: Removal of the acetyl group.
The presence of the 3-hydroxybutyl group may alter the compound's affinity for different CYP isoforms compared to acetaminophen. For example, the increased size and hydrophobicity might favor metabolism by CYP3A4, which is known to accommodate larger substrates. nih.gov
Table 3: Predicted Cytochrome P450 Isoforms Involved in the Metabolism of this compound (Based on Acetaminophen Metabolism)
| CYP Isoform | Known Role in Acetaminophen Metabolism | Predicted Role for this compound |
|---|---|---|
| CYP2E1 | Primary enzyme at lower concentrations, forms toxic metabolite NAPQI. nih.gov | Likely substrate, potential for oxidation on the aromatic ring. |
| CYP3A4 | Metabolizes acetaminophen, particularly at higher concentrations. nih.gov | Likely substrate, may be favored due to the larger side chain. |
| CYP1A2 | Contributes to acetaminophen oxidation. smpdb.ca | Potential involvement in aromatic hydroxylation. |
| CYP2D6 | Minor pathway for acetaminophen metabolism. nih.gov | Possible minor metabolic pathway. |
Environmental Fate and Abiotic Transformation Predictionsresearchgate.net
Predicting the environmental fate of a chemical involves assessing its persistence, mobility, and degradation in various environmental compartments like soil, water, and air. enviresearch.com Computational models use physicochemical properties to make these predictions. epa.gov
Key properties for this compound include:
Water Solubility: The presence of polar hydroxyl and amide groups suggests moderate water solubility, which would affect its transport in aquatic systems.
Vapor Pressure: A low predicted vapor pressure indicates it is unlikely to be present in the atmosphere in significant amounts.
Octanol-Water Partition Coefficient (Kow): This value indicates the compound's tendency to partition into soil organic matter versus water. A moderate Kow suggests it may sorb to sediments and soils.
Potential abiotic degradation pathways include:
Hydrolysis: The amide bond could undergo slow hydrolysis, especially under acidic or basic conditions, to yield 4-(3-hydroxybutyl)aniline and acetic acid.
Photolysis: In the presence of sunlight, the aromatic ring may be susceptible to photodegradation in surface waters.
Mechanistic Investigations of Biological and Chemical Interactions of N 4 3 Hydroxybutyl Phenyl Acetamide
Enzyme Interaction Studies
The interaction of small molecules like N-(4-(3-Hydroxybutyl)phenyl)acetamide with enzymes is a critical area of study to understand their potential therapeutic effects or metabolic pathways.
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
Studies on enzyme inhibition kinetics are fundamental to determining how a compound affects enzyme activity. Such studies would typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound. By analyzing the data, researchers can determine key parameters such as the inhibition constant (Kᵢ), which quantifies the compound's binding affinity to the enzyme, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Thiazole-containing aromatic heterocycles, which share some structural similarities with acetamide (B32628) derivatives, are known to bind to certain proteins and receptors in bacteria, exhibiting a range of biological activities. mdpi.com However, specific kinetic data for this compound's interaction with any particular enzyme is not currently available.
Allosteric Modulation and Orthosteric Binding Site Analysis
Compounds can interact with enzymes at the primary active (orthosteric) site or at a secondary (allosteric) site. Allosteric modulators can enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the enzyme's activity by inducing a conformational change. nih.gov Analysis to determine if this compound acts as an allosteric modulator would involve complex assays. These assays assess the compound's effect on the binding and efficacy of the enzyme's natural substrate or a known orthosteric ligand. Research has shown that the binding of allosteric modulators often has minimal impact on the structure of both orthosteric and allosteric binding pockets. nih.gov There is no current research indicating whether this compound engages in allosteric or orthosteric interactions with specific enzymes.
Enzyme-Ligand Complex Characterization (e.g., Co-crystallization, NMR Titration)
Characterizing the physical interaction between a ligand and an enzyme provides direct evidence of binding and reveals the precise binding mode. Techniques like X-ray co-crystallography can yield a high-resolution, three-dimensional structure of the this compound-enzyme complex, showing the specific amino acid residues involved in the interaction. Nuclear Magnetic Resonance (NMR) titration is another powerful method used to study these interactions in solution by monitoring chemical shift changes in the enzyme or ligand upon binding. While the crystal structures of related acetamide compounds have been determined, specific data from co-crystallization or NMR titration studies involving this compound are not available. researchgate.netnih.gov
Receptor Binding and Activation Profiling
Understanding how a compound interacts with cellular receptors is key to defining its pharmacological profile.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. sci-hub.se In these experiments, a radiolabeled ligand with known affinity for the target receptor is competed off by increasing concentrations of the unlabeled test compound, in this case, this compound. The results are used to calculate the inhibition constant (Kᵢ), which reflects the compound's affinity for the receptor. nih.gov While this is a standard technique, no published studies have reported the receptor affinity of this compound for any specific receptor.
Receptor Selectivity and Functional Agonism/Antagonism at Molecular Level
A compound's selectivity is determined by testing its binding affinity across a panel of different receptors. High selectivity for a specific receptor subtype is often a desirable trait for a therapeutic agent to minimize off-target effects. nih.gov Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure the downstream signaling events following receptor binding. The N-phenethyl analogue of a related C-4 epimer was found to be selective for the μ-opioid receptor and acted as a moderately potent antagonist. nih.gov However, the receptor selectivity profile and functional activity of this compound have not been characterized.
Computational Validation of Binding Modes and Key Interacting Residues
While specific molecular docking studies for this compound are not extensively documented in publicly available research, the principles of computational validation can be applied to understand its likely interactions with its primary targets, the β-adrenergic receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for analyzing ligand recognition and predicting binding modes. researchgate.net
For β-adrenergic receptors, key interacting residues within the binding pocket are well-established. Molecular models suggest that for ligands like β-blockers, a protonated amino group and a hydroxyl group are critical for forming hydrogen bonds with specific amino acid residues, such as Asp113 in transmembrane helix 3. mdpi.comresearchgate.net Furthermore, serine residues in helix 5 are often vital for the binding of agonists and antagonists. researchgate.net
Computational studies on the β1- and β2-adrenergic receptors have identified key residues that stabilize ligand binding. Induced-fit docking (IFD) studies and molecular dynamics (MD) simulations help elucidate these interactions. researchgate.net For instance, in the β1-receptor, antagonists and agonists form hydrogen bonds with amino acids like Ser211 and Tyr207. mdpi.com Given the structural similarities of this compound to other β-blockers, it is highly probable that its binding mode involves similar interactions. Computational validation would involve docking the molecule into the crystal structure of the β1-adrenergic receptor to calculate interaction energies and identify the specific residues involved in hydrogen bonding and hydrophobic interactions. mdpi.commdpi.com
Table 1: Key Interacting Residues in β-Adrenergic Receptors for Agonist/Antagonist Binding
| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference Ligand Example |
|---|---|---|---|
| β1-Adrenergic | Asp113, Ser211, Tyr207 | Hydrogen Bonding | Propranolol, Carmoterol researchgate.netmdpi.com |
| β2-Adrenergic | Asp113, Ser203, Ser204, Ser207 | Hydrogen Bonding | Epinephrine, Carazolol researchgate.netresearchgate.net |
Cellular Pathway Modulation Studies (In Vitro, Non-Clinical Focus)
Target Deconvolution Strategies in Cell-Based Assays
Several experimental strategies are applicable for target deconvolution in cell-based assays: nih.govtechnologynetworks.com
Affinity Chromatography: The compound is immobilized on a solid support and incubated with cell lysates. Proteins that bind to the compound are isolated and identified, typically by mass spectrometry. technologynetworks.com
Chemical Proteomics: This approach uses chemical probes, often modified versions of the compound, to pull down protein targets from cell lysates for identification. acs.org
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Target proteins typically show increased stability at higher temperatures when bound to the compound. nih.gov
Genetic Screening: Techniques like CRISPR-based loss-of-function screens can identify genes essential for the compound's activity. Cells in which a target gene is knocked out may become resistant to the compound's effects. acs.org
While these strategies have not been specifically reported for this compound, they represent viable in vitro approaches to comprehensively map its protein interaction landscape within a cellular context.
Gene Expression Profiling (Transcriptomics) to Identify Affected Pathways
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. By analyzing changes in gene expression following exposure to a compound, researchers can identify the cellular pathways that are modulated.
Studies on other beta-blockers have demonstrated the utility of this approach. For example, a large-scale analysis of blood transcriptome data from a population-based cohort identified hundreds of genes whose expression was affected by beta-blocker intake. nih.gov Specifically, beta-blockers like metoprolol (B1676517) and carvedilol (B1668590) were found to alter the expression of numerous genes, highlighting potential off-target effects and pleiotropic mechanisms. nih.gov For carvedilol, gene ontology analysis showed effects on genes linked to artery walls and lipid biosynthesis, beyond those with established roles in hypertension. nih.gov
For this compound, a similar transcriptomic analysis in a relevant in vitro cell model (e.g., human cardiomyocytes) would involve treating the cells with the compound and using techniques like RNA-sequencing or microarrays to measure changes in gene expression. The resulting data would be analyzed to identify differentially expressed genes and perform pathway enrichment analysis, revealing which signaling or metabolic pathways are significantly affected. This could provide insights into its broader cellular impact beyond β-adrenergic blockade.
Proteomic Analysis for Protein Abundance and Post-Translational Modifications
Proteomics provides a large-scale analysis of proteins, including their expression levels, interactions, and post-translational modifications (PTMs). revespcardiol.org This approach offers a complementary perspective to transcriptomics by directly assessing the functional molecules within the cell. Mass spectrometry-based proteomics is a powerful tool for investigating the effects of pharmacological compounds. nih.gov
For a compound like this compound, proteomic studies could be employed to:
Quantify Changes in Protein Abundance: Using label-free or label-based quantification methods, researchers can compare the proteomes of treated versus untreated cells to identify proteins whose expression levels are altered. This can confirm findings from transcriptomic data or reveal changes due to post-transcriptional regulation.
Identify Post-Translational Modifications (PTMs): PTMs such as phosphorylation, acetylation, and ubiquitination are critical for regulating protein function and signaling pathways. Proteomic analysis can map how the compound affects these modifications across the entire proteome, offering deep mechanistic insights into its impact on cellular signaling networks.
The combination of proteomics and metabolomics holds particular promise for understanding the mechanisms and side effects of cardiovascular drugs like beta-blockers. nih.govrevespcardiol.org
Biotransformation and Metabolic Pathway Elucidation (In Vitro/Non-Human Systems)
This compound (diacetolol) is the principal, pharmacologically active metabolite of acebutolol (B1665407). wikipedia.orgnih.gov Its formation occurs through extensive first-pass metabolism in the liver. ontosight.ai
Studies using human liver microsomes (HLM), intestinal microsomes, and recombinant enzymes have elucidated the specific pathway for its formation. The process begins with the hydrolysis of the parent drug, acebutolol, by the enzyme carboxylesterase 2 (CES2) . This reaction produces an intermediate metabolite, acetolol. Subsequently, acetolol is acetylated by N-acetyltransferase 2 (NAT2) to yield diacetolol (B1670378). nih.gov
Table 2: Enzymatic Formation of this compound from Acebutolol
| Step | Precursor | Enzyme | Reaction | Product |
|---|---|---|---|---|
| 1 | Acebutolol | Carboxylesterase 2 (CES2) | Hydrolysis | Acetolol |
Investigations in non-human systems, such as rabbits with induced hepatic failure, have shown that impaired hepatic metabolism significantly decreases the formation rate of diacetolol from acebutolol, confirming the liver's central role in this biotransformation. researchgate.net
Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation, Dehydrogenation)
Phase I metabolic reactions introduce or expose functional groups on a molecule, typically to increase its polarity and facilitate excretion. sigmaaldrich.com These reactions primarily include oxidation, reduction, and hydrolysis. sigmaaldrich.com
The biotransformation of acebutolol involves several Phase I reactions. The formation of diacetolol itself is initiated by a hydrolysis step. nih.gov Beyond this primary pathway, other Phase I reactions of acebutolol have been identified in studies using rat liver microsomes and other systems. These include: researchgate.net
N-dealkylation: Removal of the isopropyl group from the side chain.
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Alkyl Hydroxylation: Addition of a hydroxyl group to the alkyl side chain.
Furthermore, the hydrolytic intermediate acetolol can undergo further Phase I oxidation. This reaction is catalyzed by the cytochrome P450 enzyme CYP2C19 , which can lead to the formation of a reactive metabolite that can conjugate with N-acetylcysteine. nih.gov While some sources suggest CYP2D6 is involved in diacetolol formation, more detailed enzymatic studies point to the CES2/NAT2 pathway. nih.govnih.gov The potential for this compound itself to undergo further hydroxylation or dehydrogenation exists, but these subsequent metabolic steps are not as well characterized as its formation.
Table 3: Observed and Potential Phase I Metabolic Reactions of Acebutolol and its Metabolites
| Reaction Type | Substrate | Key Enzyme(s) | Resulting Product Type |
|---|---|---|---|
| Hydrolysis | Acebutolol | CES2 | Amine metabolite (Acetolol) |
| Oxidation | Acetolol | CYP2C19 | Oxidized reactive metabolite |
| N-Dealkylation | Acebutolol | Cytochrome P450s | N-dealkylated acebutolol |
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to a xenobiotic or its Phase I metabolite. This process significantly increases the compound's water solubility, thereby facilitating its excretion from the body. For this compound, the secondary alcohol group on the butyl side chain is a prime site for such reactions.
Glucuronidation: This is a major Phase II pathway where a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxyl group of this compound would serve as an acceptor, forming an O-glucuronide conjugate. This is a common pathway for compounds with alcohol functionalities. For instance, in the metabolism of the structurally related paracetamol, glucuronidation is a dominant elimination route for its phenolic hydroxyl group. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). nih.gov Similar to glucuronidation, the hydroxyl group on the butyl side chain of this compound is a likely target for sulfation, resulting in a highly water-soluble sulfate (B86663) ester. In human metabolism, sulfation is a key pathway for many phenolic and alcoholic compounds, often competing with glucuronidation. nih.govnih.gov
| Conjugation Reaction | Enzyme Family | Endogenous Cofactor | Potential Site on this compound | Resulting Conjugate |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | 3-hydroxybutyl group | O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | 3-hydroxybutyl group | Sulfate ester |
Species-Specific Metabolic Differences in In Vitro Models
The rate and profile of drug metabolism can vary significantly between different species. These differences are primarily due to variations in the expression and activity of metabolic enzymes. Investigating these variations using in vitro models is a critical step in preclinical drug development to assess whether animal models can accurately predict human metabolism. europa.eufrontiersin.org
In vitro systems such as liver microsomes, S9 fractions, and cultured hepatocytes from various species (e.g., human, rat, mouse, dog, monkey) are employed for these comparative studies. nih.gov Liver microsomes contain a high concentration of Phase I (Cytochrome P450) and some Phase II (e.g., UGTs) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, including SULTs. bioivt.com
For this compound, one would anticipate both qualitative and quantitative metabolic differences across species. For example, the balance between glucuronidation and sulfation can differ markedly. In neonates, sulfation is often the dominant pathway for paracetamol metabolism, while glucuronidation becomes more prominent with age. eur.nl Similar age- and species-dependent variations would be expected for this compound. Such studies would aim to identify the most appropriate animal model for toxicological testing—one whose metabolic profile most closely resembles that of humans. europa.eu
| In Vitro Model | Primary Location of Enzymes | Key Enzymes Present | Application |
|---|---|---|---|
| Liver Microsomes | Endoplasmic Reticulum | Cytochrome P450s, UGTs, FMOs | Studying Phase I oxidation and glucuronidation. |
| S9 Fraction | Microsomal and Cytosolic | CYPs, UGTs, SULTs, Aldehyde Oxidase | Broad screening of Phase I and Phase II metabolism. |
| Hepatocytes (Cultured) | Whole Cell | Comprehensive suite of metabolic enzymes and cofactors | Studying overall metabolism, transport, and induction. |
Isotope-Labeling Strategies for Metabolite Identification
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound. wikipedia.org By replacing one or more atoms in the molecule with a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope, researchers can track the parent compound and its metabolites through complex biological systems. wikipedia.orgnih.gov
The resulting labeled metabolites can be detected and structurally characterized using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
Potential Strategies for this compound:
¹⁴C-Labeling: Synthesizing the compound with a ¹⁴C atom, typically in the aromatic ring or the carbonyl group, allows for the quantification of total drug-related material in biological samples (e.g., plasma, urine, feces) through radioactivity detection. This is often used in absorption, distribution, metabolism, and excretion (ADME) studies.
¹³C or ¹⁵N Stable Isotope Labeling: Incorporating stable isotopes like ¹³C or ¹⁵N can aid in metabolite identification using high-resolution mass spectrometry. The labeled compound produces a distinct isotopic pattern in the mass spectrum, allowing metabolites to be easily distinguished from endogenous background noise. nih.gov
| Isotope | Type | Detection Method | Primary Application in Metabolite ID |
|---|---|---|---|
| ¹⁴C or ³H | Radioisotope | Liquid Scintillation Counting, Autoradiography | Tracing and quantifying total drug-related material (ADME studies). |
| ¹³C or ¹⁵N | Stable Isotope | Mass Spectrometry (MS) | Facilitating metabolite detection and structural elucidation by creating unique mass signatures. acs.org |
| ²H (Deuterium) | Stable Isotope | Mass Spectrometry (MS) | Elucidating sites of metabolism and investigating kinetic isotope effects. |
Chemical Degradation Pathways
Oxidative Degradation Mechanisms and By-product Formation
This compound is susceptible to oxidative degradation, particularly when exposed to oxidizing agents or conditions that generate reactive oxygen species (e.g., advanced oxidation processes). The phenylacetamide core and the hydroxybutyl side chain are both potential sites for oxidation.
Aromatic Ring Oxidation: The electron-donating nature of the acetamido group can activate the aromatic ring, making it susceptible to hydroxylation, leading to the formation of catechol or hydroquinone (B1673460) derivatives.
Side-Chain Oxidation: The secondary alcohol on the butyl chain can be oxidized to a ketone, forming N-(4-(3-oxobutyl)phenyl)acetamide. Further oxidation could lead to cleavage of the side chain.
Amide Group Oxidation: While less common, the nitrogen of the amide group can be oxidized, potentially leading to N-dealkylation or other transformations. Studies on related N,N-dimethylanilines show that oxidative N-demethylation can occur, forming formaldehyde (B43269) and N-methylaniline. mdpi.com
The formation of such by-products is a critical consideration in pharmaceutical stability and environmental fate studies.
Hydrolytic Stability and Pathways
The stability of this compound in aqueous environments is largely determined by the resilience of its amide bond to hydrolysis. Amide hydrolysis involves the cleavage of the C-N bond. researchgate.net
Acidic and Basic Conditions: This reaction is typically slow at neutral pH but can be significantly accelerated under strong acidic or basic conditions. youtube.com
Acid-catalyzed hydrolysis would yield 4-(3-hydroxybutyl)aniline and acetic acid. youtube.com
Base-catalyzed hydrolysis would produce the salt of acetic acid (e.g., sodium acetate) and 4-(3-hydroxybutyl)aniline. youtube.com
While the amide bond is generally stable, its hydrolysis represents a primary chemical degradation pathway under certain pH conditions, which is relevant for formulation stability and environmental persistence. nih.govacs.org
| Condition | Reaction | Primary Degradation Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Cleavage of the amide bond | 4-(3-hydroxybutyl)aniline and Acetic Acid |
| Base-Catalyzed Hydrolysis | Cleavage of the amide bond | 4-(3-hydroxybutyl)aniline and Acetate Salt |
Photolytic Degradation Processes
Compounds containing aromatic rings, such as this compound, can absorb ultraviolet (UV) and visible light, leading to photolytic degradation. nih.gov This process involves the absorption of photons, which excites the molecule to a higher energy state, potentially initiating chemical reactions. nih.gov
Potential photolytic degradation pathways include:
Photo-oxidation: In the presence of oxygen, excited molecules can generate reactive oxygen species, leading to the formation of hydroxylated and other oxidized by-products, similar to those seen in chemical oxidation.
Photocleavage: The energy from light absorption can be sufficient to break chemical bonds. The amide bond or bonds within the butyl side chain could be susceptible to cleavage. Studies on other drugs like diclofenac (B195802) have shown photoproducts formed via decarboxylation, oxidation, and cyclization. nih.gov
Demethylation/Dealkylation: Photodegradation of some complex organic molecules can proceed via demethylation or dealkylation routes. biointerfaceresearch.com
The specific by-products formed would depend on the wavelength of light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers.
Advanced Analytical Methodologies for N 4 3 Hydroxybutyl Phenyl Acetamide Research
Chromatographic Method Development for Isomer Separation and Purity Assessment
Chromatographic methods are fundamental to separating N-(4-(3-Hydroxybutyl)phenyl)acetamide from complex mixtures and assessing its purity. The development of robust methods is essential for accurate quantification and characterization.
The structure of this compound contains a stereogenic center at the third carbon of the butyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(4-(3-Hydroxybutyl)phenyl)acetamide and (S)-N-(4-(3-Hydroxybutyl)phenyl)acetamide. Since enantiomers often exhibit different biological activities, their separation and quantification are critical.
Chiral chromatography is the definitive method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for their broad applicability. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution between the enantiomeric peaks. The enantiomeric excess (% ee), a measure of the purity of one enantiomer in the mixture, can be calculated from the peak areas in the resulting chromatogram. researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time (S-enantiomer) | 8.5 min |
| Hypothetical Retention Time (R-enantiomer) | 10.2 min |
For the detection and quantification of this compound at very low concentrations (trace analysis), Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the technique of choice. UPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.
When coupled with a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS), the technique offers exceptional selectivity and sensitivity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. This transition is monitored using modes like Selected Reaction Monitoring (SRM), which minimizes matrix interference and allows for accurate quantification at picogram to femtogram levels.
Table 2: Representative UPLC-MS/MS Parameters for Trace Analysis
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| Example Transition | 208.1 → 108.1 |
This compound is a polar, non-volatile compound, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be a valuable tool for structural confirmation and analysis of volatile impurities if the target molecule is first converted into a volatile derivative. nih.gov
Derivatization chemically modifies the molecule to increase its volatility and thermal stability. mdpi.com For this compound, the active hydrogen atoms in the hydroxyl (-OH) and amide (-NH) groups can be replaced using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is significantly more volatile and can be readily analyzed by GC-MS. The mass spectrum provides a distinct molecular ion peak and a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. researchgate.net
Table 3: GC-MS Analysis via Derivatization
| Step | Description |
| 1. Derivatization | React the sample with BSTFA in a solvent (e.g., pyridine) at 70°C for 30 minutes. |
| 2. GC Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm) |
| 3. Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| 4. Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| 5. Ionization Mode | Electron Ionization (EI) at 70 eV |
| 6. Mass Analyzer | Quadrupole or Ion Trap |
| 7. Data Acquisition | Full scan mode (m/z 50-550) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound without extensive sample purification. wisdomlib.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links the separation power of LC with the definitive structure elucidation capability of NMR. iosrphr.org This technique allows for the acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) of compounds as they elute from the LC column. nih.gov This is particularly useful for unambiguously identifying impurities or metabolites in a mixture without the need for time-consuming isolation. taylorfrancis.comnih.gov
In a typical LC-NMR experiment, the chromatographic separation is performed, and the peak of interest is diverted into a specialized NMR flow-cell probe. The flow is stopped, and NMR spectra are acquired. While incredibly powerful, the technique's primary limitation is its relatively low sensitivity compared to mass spectrometry, often requiring larger sample quantities.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for identifying unknown compounds, such as metabolites or degradation products of this compound. nih.gov HRMS instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). asianpubs.org
This high mass accuracy allows for the determination of the elemental formula of a given ion. By comparing the elemental composition of a potential metabolite or degradant with that of the parent compound, a metabolic or degradation pathway can be proposed. For instance, an increase of 15.9949 Da would suggest an oxidation reaction (addition of an oxygen atom). This untargeted approach is crucial in drug metabolism studies and forced degradation stability testing.
Table 4: Potential Degradation Products of this compound and Their Theoretical Exact Masses
| Proposed Transformation | Structure of Degradation Product | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |
| Parent Compound | This compound | C₁₂H₁₇NO₂ | 208.1332 |
| Oxidation of alcohol to ketone | N-(4-(3-Oxobutyl)phenyl)acetamide | C₁₂H₁₅NO₂ | 206.1176 |
| Hydrolysis of amide | 4-(3-Hydroxybutyl)aniline | C₁₀H₁₅NO | 166.1226 |
| Oxidation of alcohol to carboxylic acid | 4-(4-Acetamidophenyl)-2-hydroxybutanoic acid | C₁₂H₁₅NO₄ | 240.1023 |
Quantitative Analysis Techniques for Research Applications
Quantitative analysis is fundamental to understanding the behavior and properties of a chemical compound in various experimental settings. The development of reliable assays ensures accuracy and reproducibility in research applications, from physicochemical characterization to preliminary biological assessments.
Spectrophotometry offers a rapid, cost-effective, and widely accessible method for quantitative analysis. Although specific assays for this compound are not established in the literature, robust methods can be developed by adapting protocols used for its parent compound, acetaminophen (B1664979), and other structurally related aromatic amines. nih.govdocumentsdelivered.comnih.gov The key functional groups of this compound—the phenolic hydroxyl group and the acetamide (B32628) group on a phenyl ring—are amenable to various color-forming reactions.
Several strategies could be employed:
Oxidative Coupling Reaction: The p-aminophenol core structure can undergo an oxidative coupling reaction. In a method adapted from acetaminophen analysis, the compound could be reacted with a phenolic agent, such as p-xylenol (2,5-dimethylphenol), in the presence of an oxidizing agent like sodium periodate. researchgate.net This reaction forms a colored indophenol (B113434) dye, the absorbance of which can be measured spectrophotometrically, typically around 635 nm. researchgate.net
Copper-Based Reduction Assay: The phenolic hydroxyl group possesses reducing properties. An assay could be developed based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the compound. The resulting cuprous ions can then form a stable, colored complex with a chelating agent like bicinchoninic acid (BCA). This purple-colored complex exhibits strong absorbance at approximately 562 nm, providing a sensitive measure of the compound's concentration. jfda-online.com
Diazotization and Azo Dye Formation: This classic method for determining primary aromatic amines can be adapted. It involves the initial acid hydrolysis of this compound to yield the corresponding primary amine, 4-(3-hydroxybutyl)aniline. This amine is then diazotized using sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent such as resorcinol (B1680541) or N-(1-Naphthyl)ethylenediamine. interesjournals.org The resulting azo dye produces a stable, intense color that can be quantified in the visible region, often around 500-550 nm. interesjournals.orgrasayanjournal.co.in
The development of such an assay would require systematic optimization of various parameters, including reagent concentrations, pH, reaction time, and temperature, to ensure linearity, accuracy, and precision.
| Assay Principle | Key Reagents | Chromophore | Typical λmax (nm) | Structural Target |
|---|---|---|---|---|
| Oxidative Coupling | p-Xylenol, Sodium Periodate | Indophenol Dye | ~635 | p-Aminophenol Core |
| Copper-Based Reduction | Cupric Sulfate (B86663), Bicinchoninic Acid (BCA) | Cu⁺-BCA Complex | ~562 | Phenolic Hydroxyl Group |
| Azo Dye Formation | HCl (for hydrolysis), NaNO₂, Resorcinol | Azo Dye | ~505 | Aromatic Amine (post-hydrolysis) |
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their effects on specific biological targets. medcraveonline.combmglabtech.com For assessing the molecular activity of this compound, various HTS platforms can be utilized. The choice of methodology depends on the specific biological question being addressed, such as enzyme inhibition, receptor binding, or modulation of a cellular pathway.
HTS assays are typically performed in microplate formats (e.g., 96, 384, or 1536 wells) and rely on automated liquid handling and sensitive detection systems. bmglabtech.com The primary goal is to identify "hits"—compounds that produce a desired response in a primary screen—which can then be subjected to more rigorous secondary screening and validation. medcraveonline.comnih.gov
Key HTS methodologies applicable to molecular screening include:
Biochemical Assays: These assays are performed in a cell-free system and directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor.
Enzyme Inhibition/Activation Assays: If this compound is hypothesized to target a specific enzyme, its activity could be measured using a substrate that produces a detectable signal (colorimetric, fluorescent, or luminescent) upon conversion. A change in signal in the presence of the compound would indicate modulation of enzyme activity.
Binding Assays: These assays measure the direct interaction between the compound and its target protein. Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.
Cell-Based Assays: These assays measure the effect of a compound on a biological process within living cells, providing more physiologically relevant data.
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of a specific signaling pathway. Modulation of the pathway by this compound would result in a change in the reporter signal. frontiersin.org
Cell Viability/Cytotoxicity Assays: These assays measure the health of cells after exposure to the compound. Common methods involve measuring ATP levels (an indicator of metabolic activity) using a luminescent reagent or assessing cell membrane integrity with fluorescent dyes.
Detection technologies are critical to HTS and are chosen for their sensitivity and suitability for automation. nih.gov
Fluorescence-Based Assays: These are widely used due to their high sensitivity and versatility. nih.govacs.org Methods include measuring fluorescence intensity, fluorescence polarization (FP), and Fluorescence Resonance Energy Transfer (FRET). spiedigitallibrary.orgacs.org
Luminescence-Based Assays: These assays, which rely on light produced from a chemical or biological reaction, offer excellent sensitivity and low background interference. nih.govtandfonline.com Bioluminescence Resonance Energy Transfer (BRET) and various luciferase reporter systems are powerful tools in this category. nih.gov
Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence, colorimetric assays are simple and robust for certain applications, particularly for measuring enzyme activity where a colored product is formed.
| HTS Assay Type | Principle | Common Detection Method | Example Application |
|---|---|---|---|
| Enzyme Inhibition | Measures the decrease in the rate of an enzymatic reaction. | Fluorescence, Luminescence, Absorbance | Screening for kinase inhibitors. |
| Receptor Binding | Detects the binding of a compound to a target receptor. | Fluorescence Polarization (FP), TR-FRET | Identifying ligands for a G-protein coupled receptor. |
| Reporter Gene | Quantifies the expression of a reporter protein linked to a specific promoter. | Luminescence (Luciferase), Fluorescence (GFP) | Assessing activation of a nuclear receptor pathway. |
| Cell Viability | Measures cellular metabolic activity or membrane integrity. | Luminescence (ATP measurement), Fluorescence | Screening for cytotoxic compounds in a cancer cell line. |
Future Perspectives and Emerging Research Directions for N 4 3 Hydroxybutyl Phenyl Acetamide
Potential for Novel Chemical Reactions and Methodologies Leveraging the Unique StructureThe unique structure of a compound can sometimes lead to the development of new chemical reactions. However, the structure of N-(4-(3-Hydroxybutyl)phenyl)acetamide has not been identified in the literature as a basis for novel synthetic methodologies.
Given the strict requirement for scientifically accurate and thorough content that adheres exclusively to the provided outline, the lack of specific research on this compound in these areas makes it impossible to generate the requested article without resorting to speculation, which would violate the core principles of accuracy. The available information is confined to its role in the metabolism of Acebutolol (B1665407) and does not extend to the advanced research fields specified in the instructions.
Q & A
Q. What are the optimal synthetic routes for N-(4-(3-Hydroxybutyl)phenyl)acetamide, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis is typically employed:
Acylation : React 4-(3-hydroxybutyl)aniline with acetic anhydride under reflux (80–100°C) in anhydrous dichloromethane.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are recommended for structural validation of This compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR to confirm the presence of the hydroxybutyl side chain (δ 1.5–1.7 ppm for -CH- groups) and acetamide protons (δ 2.1 ppm for CH-CO).
- IR Spectroscopy : Validate amide bond formation (N-H stretch ~3300 cm, C=O ~1650 cm).
- Mass Spectrometry : HRMS for molecular ion ([M+H]) matching theoretical mass (±3 ppm) .
Q. How can the biological activity of This compound be assessed in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Screen for cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa) and enzyme inhibition (e.g., COX-2 ELISA).
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase or β-amyloid.
- In Vivo Models : Acute toxicity testing in rodents (OECD 423 guidelines) before efficacy studies in disease models .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological activity be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values across cell lines) to identify trends.
- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding kinetics if ELISA results are inconsistent).
- Molecular Dynamics Simulations : Assess target-ligand stability over 100 ns trajectories (AMBER/CHARMM) to explain variability in activity .
Q. What strategies improve the pharmacokinetic profile of This compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester at the hydroxybutyl moiety) to enhance solubility.
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.
- In Silico ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Systematic Modifications : Vary the hydroxybutyl chain length or substitute the phenyl ring with halogens/methoxy groups.
- Combinatorial Chemistry : Generate a library of 50+ analogs via parallel synthesis.
- Crystallography : Solve X-ray structures of target-ligand complexes (e.g., COX-2) to identify critical interactions .
Q. What methodologies are used to assess toxicity in advanced preclinical studies?
- Methodological Answer :
- In Vitro Toxicity : Ames test (mutagenicity) and hERG inhibition assay (cardiotoxicity risk).
- In Vivo Toxicokinetics : Monitor plasma half-life (LC-MS/MS) and organ histopathology in Sprague-Dawley rats.
- Predictive Modeling : Use ProTox-II to estimate LD and hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
